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molecular formula C15H19N3O2 B8451547 methyl 2-amino-4-isopropyl-5-(1-methyl-1H-pyrazol-5-yl)benzoate

methyl 2-amino-4-isopropyl-5-(1-methyl-1H-pyrazol-5-yl)benzoate

Cat. No. B8451547
M. Wt: 273.33 g/mol
InChI Key: QFBUARGBGYWIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012988B2

Procedure details

2-Amino-5-iodo-4-isopropyl-benzoic acid methyl ester (300 mg, 0.94 mmol) and 1-methyl-5-tributylstannanyl-1H-pyrazole (523 mg, 1.5 equiv) were weighed in air and added in a flame-dried flask. [Bistriphenylphosphine]dichloropalladium (67.3 mg, 0.1 equiv) was added and the flask was closed by a septum. Dioxane (1 mL) was added and the mixture was stirred for 18 h (TLC control) at 100° C. The mixture was dissolved with EtOAc, filtered and evaporated to dryness. The crude product was purified by flash chromatography (hexanes to EtOAc/hexanes (4:6)) to yield 2-amino-4-isopropyl-5-(2-methyl-2H-pyrazol-3-yl)-benzoic acid methyl ester (169 mg, 66%) as a yellow solid. (ESI-MS: m/z 274 [M+H]+, rt 5.20 min).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
523 mg
Type
reactant
Reaction Step Two
[Compound]
Name
[Bistriphenylphosphine]dichloropalladium
Quantity
67.3 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8](I)[C:7]([CH:11]([CH3:13])[CH3:12])=[CH:6][C:5]=1[NH2:14].[CH3:16][N:17]1[C:21]([Sn](CCCC)(CCCC)CCCC)=[CH:20][CH:19]=[N:18]1.O1CCOCC1>CCOC(C)=O>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([C:21]2[N:17]([CH3:16])[N:18]=[CH:19][CH:20]=2)[C:7]([CH:11]([CH3:13])[CH3:12])=[CH:6][C:5]=1[NH2:14]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)I)C(C)C)N)=O
Step Two
Name
Quantity
523 mg
Type
reactant
Smiles
CN1N=CC=C1[Sn](CCCC)(CCCC)CCCC
Step Three
Name
[Bistriphenylphosphine]dichloropalladium
Quantity
67.3 mg
Type
reactant
Smiles
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 18 h (TLC control) at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added in a flame-dried flask
CUSTOM
Type
CUSTOM
Details
the flask was closed by a septum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (hexanes to EtOAc/hexanes (4:6))

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)C=1N(N=CC1)C)C(C)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 169 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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